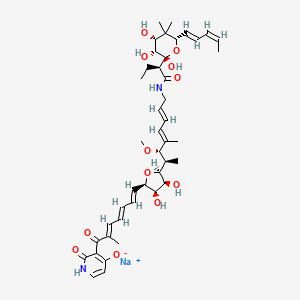

Mocimycin sodium

Description

Properties

CAS No. |

53152-67-3 |

|---|---|

Molecular Formula |

C43H59N2NaO12 |

Molecular Weight |

818.9 g/mol |

IUPAC Name |

sodium;3-[(2E,4E,6E)-7-[(2R,3R,4S,5S)-3,4-dihydroxy-5-[(2R,3S,4E,6E)-3-methoxy-4-methyl-8-[[(2S)-2-[(2R,3R,4R,6S)-2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]butanoyl]amino]octa-4,6-dien-2-yl]oxolan-2-yl]-2-methylhepta-2,4,6-trienoyl]-2-oxo-1H-pyridin-4-olate |

InChI |

InChI=1S/C43H60N2O12.Na/c1-9-11-13-21-31-42(6,7)38(50)39(51)43(54,57-31)28(10-2)40(52)44-23-17-16-19-26(4)36(55-8)27(5)37-35(49)34(48)30(56-37)20-15-12-14-18-25(3)33(47)32-29(46)22-24-45-41(32)53;/h9,11-22,24,27-28,30-31,34-39,48-51,54H,10,23H2,1-8H3,(H,44,52)(H2,45,46,53);/q;+1/p-1/b11-9-,14-12+,17-16+,20-15+,21-13+,25-18+,26-19+;/t27-,28-,30-,31+,34+,35+,36-,37+,38+,39-,43-;/m1./s1 |

InChI Key |

ZOYOPUDQXPJARV-GAMAPSDWSA-M |

Isomeric SMILES |

CC[C@H](C(=O)NC/C=C/C=C(\C)/[C@H]([C@@H](C)[C@H]1[C@H]([C@H]([C@H](O1)/C=C/C=C/C=C(\C)/C(=O)C2=C(C=CNC2=O)[O-])O)O)OC)[C@@]3([C@@H]([C@@H](C([C@@H](O3)/C=C/C=C\C)(C)C)O)O)O.[Na+] |

Canonical SMILES |

CCC(C(=O)NCC=CC=C(C)C(C(C)C1C(C(C(O1)C=CC=CC=C(C)C(=O)C2=C(C=CNC2=O)[O-])O)O)OC)C3(C(C(C(C(O3)C=CC=CC)(C)C)O)O)O.[Na+] |

Origin of Product |

United States |

Mechanistic Elucidation of Antibacterial Action

Molecular Target Identification

The specific molecular target of mocimycin is the bacterial Elongation Factor Tu (EF-Tu), a GTPase that is essential for delivering aminoacyl-tRNA (aa-tRNA) to the ribosome. ncats.iomdpi.com

Mocimycin binds tightly and specifically to bacterial EF-Tu. ncats.ioamanote.com This interaction is crucial for its antibacterial activity. The binding of mocimycin to EF-Tu induces a significant conformational change in the protein. actinobase.org Even after GTP hydrolysis to GDP, the mocimycin-bound EF-Tu remains in a conformation that resembles the active EF-Tu-GTP state. mcmaster.camdpi.com This altered conformation is central to the antibiotic's inhibitory mechanism.

Mocimycin exhibits a strong ability to bind to the EF-Tu-GDP complex. amanote.com Normally, after delivering aa-tRNA to the ribosome and subsequent GTP hydrolysis, EF-Tu in its GDP-bound form has a low affinity for the ribosome and is released to be recycled. However, mocimycin binding stabilizes the EF-Tu-GDP complex on the ribosome, preventing its release. ncats.iomdpi.com This stabilization effectively traps EF-Tu on the ribosome in a post-hydrolysis state. The half-life of the mocimycin-EF-Tu-GDP complex is significantly extended, demonstrating the potent stabilizing effect of the antibiotic. amanote.com

Ribosomal Interaction and Inhibition of Protein Synthesis

By targeting EF-Tu, mocimycin indirectly but powerfully disrupts the function of the ribosome, the cellular machinery for protein synthesis.

While mocimycin's direct target is EF-Tu, its action ultimately impacts the function of the large (50S) ribosomal subunit. ontosight.ai The stabilized mocimycin-EF-Tu-GDP complex remains bound to the ribosome, effectively locking it in a non-productive state. mcmaster.ca This prevents the ribosome from proceeding with the elongation cycle. Some macrolide antibiotics, a different class from elfamycins, are known to bind within the polypeptide exit tunnel of the 50S subunit. patsnap.comnih.gov

The persistent binding of the mocimycin-EF-Tu-GDP complex to the ribosome can lead to the obstruction of the polypeptide exit tunnel. ontosight.ai This tunnel is a critical passageway through which the newly synthesized polypeptide chain emerges from the ribosome. researchgate.netweizmann.ac.il By blocking this exit, mocimycin prevents the elongation of the nascent polypeptide chain, thereby halting protein synthesis. ontosight.ai

A key consequence of mocimycin's interaction with EF-Tu is the failure of the EF-Tu-GDP complex to be released from the ribosome. ncats.iomdpi.com In a normal translation cycle, the release of EF-Tu-GDP is a prerequisite for the subsequent steps of peptide bond formation and translocation. By preventing this release, mocimycin effectively freezes the ribosome at a specific step in the elongation cycle. mcmaster.cacore.ac.uk This stalls the entire process of protein synthesis, ultimately leading to the inhibition of bacterial growth. ontosight.ai

Compound Information

| Compound Name | Class | Producing Organism(s) |

| Mocimycin | Elfamycin antibiotic | Streptomyces ramocissimus, Streptomyces goldiniensis |

| Kirromycin (B1673653) | Elfamycin antibiotic | Streptomyces collinus |

| Aurodox (B605688) | Elfamycin antibiotic | Streptomyces goldiniensis |

| Enacyloxin IIa | Antibiotic | Frateuria sp. |

| Pulvomycin (B1679863) | Antibiotic | Not specified |

| GE2270 A | Antibiotic | Not specified |

| Efrotomycin | Elfamycin antibiotic | Not specified |

Research Findings on Mocimycin's Mechanism

| Finding | Method | Organism Studied | Reference |

| Mocimycin binds tightly and specifically to bacterial EF-Tu, preventing the release of EF-Tu-GDP from the ribosome. | In vitro protein synthesis assays | Escherichia coli | ncats.io |

| The crystal structure of EF-Tu in complex with GDP and aurodox (a derivative of mocimycin) reveals a conformation resembling the active EF-Tu-GTP state. | X-ray crystallography | Thermus thermophilus | mdpi.com |

| Mocimycin binds to the ribosome·aa-tRNA·EF-Tu·GDP complex, inhibiting the release of EF-Tu·GDP. | Biochemical assays | Not specified | mdpi.com |

| Mocimycin acts by binding to the 50S subunit of the bacterial ribosome, blocking the polypeptide exit tunnel. | Not specified | Not specified | ontosight.ai |

| A mocimycin-resistant mutant of E. coli was found to have an altered EF-Tu protein. | Genetic and biochemical analysis | Escherichia coli | core.ac.uk |

Comparative Analysis of Elongation Factor-Targeting Antibiotics (Elfamycins)

The class of antibiotics known as elfamycins is defined by their shared target: the bacterial elongation factor Tu (EF-Tu). nih.gov EF-Tu is a crucial G-protein that facilitates the delivery of aminoacyl-tRNA (aa-tRNA) to the ribosome during the elongation phase of protein synthesis. wikipedia.orgfrontiersin.org By inhibiting EF-Tu, elfamycins effectively halt the entire process of protein synthesis elongation. nih.gov Despite targeting the same protein, elfamycins are structurally diverse and can be categorized into two main groups based on their distinct mechanisms of action. nih.govmcmaster.ca

The first group, which includes Mocimycin (also known as Kirromycin) and enacyloxin IIa, functions by trapping the EF-Tu•GDP complex on the ribosome after GTP hydrolysis. nih.govmcmaster.ca This action effectively stalls the ribosome, preventing the subsequent steps of elongation. nih.gov The second group, encompassing antibiotics like pulvomycin and GE2270 A, acts earlier in the cycle by preventing the formation of the ternary complex between EF-Tu, GTP, and aa-tRNA. mcmaster.caasm.orgnih.gov This inhibition prevents EF-Tu from associating with the ribosome altogether. nih.gov

A key differentiator in their mode of action lies in their binding sites on EF-Tu. Kirromycin binds to the interface of domains 1 and 3 of EF-Tu, inducing a conformation that mimics the GTP-bound state, even when GDP is bound. nih.gov This "on" state prevents the release of EF-Tu from the ribosome. nih.gov In contrast, pulvomycin's binding site extends from the domain 1-3 interface to domain 2, directly interfering with the binding of aa-tRNA. nih.gov GE2270 A also binds to domain 2, overlapping partially with the pulvomycin binding site, and similarly hinders aa-tRNA association. nih.gov

The differing mechanisms also have implications for the development of bacterial resistance. For antibiotics like pulvomycin that prevent ternary complex formation, a mutation in only one of the two tuf genes (which code for EF-Tu) can be sufficient to confer resistance. royalsocietypublishing.org However, for kirromycin-like antibiotics that trap EF-Tu on the ribosome, resistance is more complex and may require mutations in both tuf genes to be effective, as the presence of a sensitive EF-Tu can still lead to ribosome stalling. asm.orgroyalsocietypublishing.org

The following interactive data tables provide a comparative overview of key elfamycin antibiotics.

Table 1: Mechanistic Comparison of Representative Elfamycins

| Antibiotic | Class | Primary Mechanism of Action | Effect on EF-Tu |

| Mocimycin (Kirromycin) | Kirromycin-like | Traps EF-Tu•GDP on the ribosome post-GTP hydrolysis. nih.govnih.govmcmaster.ca | Induces a persistent "on" state, preventing dissociation from the ribosome. nih.gov |

| Enacyloxin IIa | Kirromycin-like | Traps EF-Tu•GDP on the ribosome. nih.govnih.gov | Similar to Kirromycin, prevents EF-Tu release from the ribosome. asm.org |

| Pulvomycin | Pulvomycin-like | Inhibits the formation of the EF-Tu•GTP•aa-tRNA ternary complex. nih.govnih.govmedkoo.com | Prevents EF-Tu from associating with the ribosome. nih.gov |

| GE2270 A | Thiopeptide | Inhibits the formation of the EF-Tu•GTP•aa-tRNA ternary complex. asm.orgnih.govontosight.ai | Prevents EF-Tu from associating with the ribosome. nih.gov |

| Efrotomycin | Kirromycin-like | Forms a non-dissociable complex between the ribosome and EF-Tu. researchgate.net | Stabilizes the EF-Tu-ribosome interaction. researchgate.net |

Table 2: Binding Site and Resistance Insights for Select Elfamycins

| Antibiotic | EF-Tu Binding Site | Key Resistance Mechanisms |

| Mocimycin (Kirromycin) | Interface of domains 1 and 3. nih.govmcmaster.ca | Mutations in tuf genes; mutations in ribosomal protein S12 (rpsL). nih.gov |

| Pulvomycin | Extends from domain 1-3 interface to domain 2, overlapping the aa-tRNA binding site. nih.gov | Target site modification through mutations in tuf genes. researchgate.net |

| GE2270 A | Domain 2, partially overlapping with the pulvomycin binding site. nih.gov | Target site modification through mutations in tuf genes. researchgate.net |

Preclinical Investigations of Antibacterial Spectrum and Efficacy

In Vitro Antibacterial Spectrum Analysis

The in vitro activity of Mocimycin sodium has been evaluated to determine its spectrum of action against various bacterial strains.

Mocimycin and its related compounds, the Mycinamicins, have demonstrated potent activity against Gram-positive bacteria, including drug-resistant strains of Staphylococcus aureus oup.com. The Mycinamicins are 16-membered macrolide antibiotics first discovered in 1980 from Micromonospora griseorubida oup.com. Research has shown their efficacy in inhibiting the growth of these bacteria, highlighting their clinical potential oup.com.

In a study evaluating the activity of Mycinamicins I, II, and IV, a panel of 27 S. aureus strains, including methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) clinical isolates, were tested. The results indicated that the Minimum Inhibitory Concentration (MIC) values for the Mycinamicins were comparable to those of established macrolides like erythromycin and azithromycin oup.com. Notably, 12 out of 20 strains that were resistant to erythromycin and azithromycin were found to be susceptible to Mycinamicins I, II, and IV oup.com.

The activity of Mocimycin, as a 16-membered macrolide, against Gram-negative bacteria is considered to be limited. This characteristic is similar to other macrolides, including the 14-membered variants like erythromycin, which are primarily effective against Gram-positive bacteria but also show activity against a restricted range of Gram-negative organisms oup.com. While specific MIC values for Mocimycin against a wide array of Gram-negative bacteria are not extensively detailed in the available research, the general consensus for this class of antibiotics points towards a narrower spectrum of activity for Gram-negative pathogens oup.com.

The Minimum Inhibitory Concentration (MIC) is a fundamental measure in microbiology, defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. In research contexts, the MIC is a critical parameter for assessing the potency of a new antibiotic.

For the Mycinamicins, MICs were determined using the broth microdilution method. In these assays, a range of antibiotic concentrations, typically from 16 to 0.125 µg/ml, was prepared in 96-well plates. Each well was inoculated with a standardized concentration of the bacterial strain being tested. Following incubation, the wells were visually inspected to identify the lowest concentration of the antibiotic that inhibited bacterial growth oup.com.

The table below presents the MIC values for Mycinamicin I, Mycinamicin II, and Mycinamicin IV against a selection of erythromycin- and azithromycin-resistant Staphylococcus aureus strains, demonstrating their potential to overcome existing macrolide resistance.

Table 1: Minimum Inhibitory Concentrations (MICs) of Mycinamicins against Erythromycin/Azithromycin-Resistant Staphylococcus aureus Strains

| Strain ID | Spa Type | PVL Status | Mycinamicin I (µg/ml) | Mycinamicin II (µg/ml) | Mycinamicin IV (µg/ml) | Erythromycin (µg/ml) | Azithromycin (µg/ml) |

|---|---|---|---|---|---|---|---|

| SA10595 | t002 | Positive | 1 | 1 | 1 | >16 | >16 |

| SA10600 | t008 | Positive | 1 | 1 | 1 | >16 | >16 |

| SA10670 | t008 | Positive | 1 | 1 | 1 | >16 | >16 |

| SA10582 | t121 | Negative | 2 | 2 | 2 | >16 | >16 |

| SA10656 | t304 | Negative | 1 | 1 | 1 | >16 | >16 |

| SA10667 | t304 | Negative | 1 | 1 | 1 | >16 | >16 |

| SA10671 | t304 | Negative | 1 | 1 | 1 | >16 | >16 |

| SA10672 | t304 | Negative | 1 | 1 | 1 | >16 | >16 |

| SA10673 | t304 | Negative | 1 | 1 | 1 | >16 | >16 |

| SA10674 | t304 | Negative | 1 | 1 | 1 | >16 | >16 |

| SA10675 | t304 | Negative | 1 | 1 | 1 | >16 | >16 |

| SA10676 | t304 | Negative | 1 | 1 | 1 | >16 | >16 |

Data sourced from a study on the antimicrobial properties of Mycinamicins. oup.com

Efficacy Studies in Preclinical Animal Models

While specific in vivo efficacy studies for this compound are not extensively documented in the available literature, the general methodologies for evaluating new antibiotics in preclinical animal models are well-established. These studies are crucial for bridging the gap between in vitro activity and potential clinical use.

Preclinical efficacy studies for antibacterial agents typically involve the use of murine infection models. These models are designed to mimic human infections and provide a platform to assess the therapeutic potential of a compound.

Commonly used models for Gram-positive pathogens like Staphylococcus aureus include:

Murine septicemia model: This model assesses the ability of an antibiotic to protect against a systemic infection that can be lethal.

Thigh infection model: This localized infection model is used to study the pharmacodynamics of the antibiotic by measuring the reduction in bacterial load in the infected tissue.

Skin and soft tissue infection models: These models are relevant for pathogens like S. aureus that frequently cause skin infections. They can involve creating a wound or abscess which is then infected and treated.

The design of these studies involves infecting animals with a specific bacterial strain and then administering the test compound. Key aspects of the methodology include the route of administration of the drug, the dose levels tested, and the duration of the treatment. Control groups, such as those receiving a placebo (e.g., saline) or a standard-of-care antibiotic, are essential for comparison.

The efficacy of an antibiotic in preclinical animal models is determined by measuring specific outcomes or endpoints. These endpoints provide quantitative data on the drug's ability to combat the infection.

Primary endpoints often include:

Survival Rate: In lethal infection models, the percentage of animals that survive over a specified period is a key indicator of efficacy.

Bacterial Load Reduction: In both systemic and localized infection models, the number of colony-forming units (CFUs) in target organs (e.g., blood, spleen, liver, lungs) or tissues (e.g., thigh muscle) is measured. A significant reduction in CFU counts in the treated group compared to the control group indicates antibacterial efficacy.

Histopathological Analysis: Tissues from infected sites may be examined microscopically to assess the extent of inflammation and tissue damage, and how treatment affects these parameters.

These preclinical evaluations are critical for determining whether a new antibiotic compound warrants further development and investigation in human clinical trials.

Synergistic Antibacterial Effects

Information regarding the synergistic antibacterial effects of this compound from preclinical studies is not available in the public domain. Extensive searches for combination studies with other antibiotics or metabolites, as well as investigations into the underlying mechanisms of potential synergy, did not yield any specific data for this compound.

Combination Studies with Other Antibiotics or Metabolites (e.g., Valine)

Currently, there is a lack of published research detailing in vitro or in vivo studies on the synergistic or antagonistic effects of this compound when combined with other antibacterial agents or metabolites such as valine. As a result, no data tables on fractional inhibitory concentration (FIC) indices or other measures of synergistic activity can be provided.

Underlying Mechanisms of Synergy, particularly Enhanced Drug Uptake

Without evidence of synergistic interactions from combination studies, the underlying mechanisms of synergy for this compound, including the potential for enhanced drug uptake, have not been investigated or reported in the available scientific literature.

Molecular Mechanisms of Bacterial Resistance to Mocimycin Sodium

Elongation Factor Tu (EF-Tu) Mutations Leading to Resistance

The most well-documented mechanism of resistance to mocimycin sodium involves genetic mutations in the target protein, Elongation Factor Tu (EF-Tu). royalsocietypublishing.org EF-Tu is essential for protein synthesis, where it facilitates the delivery of aminoacyl-tRNA to the ribosome. royalsocietypublishing.org In many bacteria, including Escherichia coli and Salmonella typhimurium, EF-Tu is encoded by two distinct genes, tufA and tufB. royalsocietypublishing.org

Research has shown that for resistance to emerge in these bacteria, mutations are often required in both tuf genes. royalsocietypublishing.orgnih.gov Strains that have a mutation in only one of the two genes typically remain sensitive to mocimycin. royalsocietypublishing.orgmcmaster.ca This phenomenon is known as recessive resistance; the presence of a sensitive version of EF-Tu is often dominant, as the antibiotic can still bind to it and stall the ribosome, halting protein synthesis for the entire cell. nih.govasm.org Studies in E. coli have indicated that a mutant tufA gene can produce a functional, mocimycin-resistant EF-Tu, whereas the corresponding mutant tufB gene may not yield a functional product. nih.govmicrobiologyresearch.org

Specific mutations conferring resistance have been identified. For instance, an Ala375 → Thr substitution in EF-Tu from E. coli is known to confer a kirromycin-resistant phenotype. nih.gov Analysis of various resistant mutants reveals that mutations cluster in specific regions of the EF-Tu protein. Kirromycin-resistant (kirT) mutations are typically found in the interface between domains 1 and 3 of the EF-Tu protein when it is in its GTP-bound conformation. nih.gov This suggests that these mutations hinder the binding of the antibiotic, which normally jams the GTPase switch mechanism of EF-Tu. nih.gov

| Bacterial Species | Gene(s) | Mutation Details | Effect on Resistance |

|---|---|---|---|

| Salmonella typhimurium | tufA and tufB | Mutations required in both genes for resistance phenotype. | High-level resistance. royalsocietypublishing.org |

| Escherichia coli | tufA and tufB | Alterations in both genes result in resistance. Resistance is recessive. nih.gov | High-level resistance. nih.gov |

| Escherichia coli | tufA | Ala375 → Thr (A375T) mutation. | Confers kirromycin (B1673653) resistance and an error-prone phenotype. nih.gov |

| Escherichia coli | tufB | Mutations like A375V and R123W. | Can reverse streptomycin (B1217042) resistance phenotype, demonstrating interplay between resistance mechanisms. asm.org |

Efflux Pump Systems in Resistant Strains

Efflux pumps are membrane-bound transporters that actively extrude a wide variety of toxic compounds, including antibiotics, from the bacterial cell. frontiersin.orgnih.gov This mechanism reduces the intracellular concentration of the drug, preventing it from reaching its target. Efflux pumps are a major contributor to intrinsic and acquired multidrug resistance in bacteria. nih.gov The main families of efflux pumps include the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the resistance-nodulation-cell division (RND) family, the small multidrug resistance (SMR) family, and the multidrug and toxic compound extrusion (MATE) family. frontiersin.org

While target site mutation is the primary resistance mechanism identified for mocimycin in many clinical and laboratory strains, efflux systems represent another important strategy, particularly for antibiotic-producing organisms. To avoid self-intoxication, microorganisms that produce antibiotics often possess robust self-resistance mechanisms, which can include highly efficient efflux pumps located within the antibiotic's biosynthetic gene cluster. asm.orgacs.orgnih.gov

For example, the actinomycete WAC5292 produces factumycin, an antibiotic similar to kirromycin, and protects itself via an ABC transporter named FacT, which exports the antibiotic. nih.gov Likewise, it is suggested that Streptomyces ramocissimus, the producer of kirromycin, likely utilizes mechanisms such as drug efflux to limit intracellular antibiotic levels to subinhibitory concentrations, in addition to possessing a resistant version of EF-Tu. nih.gov While direct evidence of specific efflux pumps conferring mocimycin resistance in non-producing pathogenic bacteria is not as prevalent, the overexpression of broad-spectrum efflux pumps is a recognized general strategy that can contribute to low-level resistance and bacterial persistence during treatment. mdpi.com

| Efflux Pump Family/System | General Function | Relevance to Mocimycin/Kirromycin |

|---|---|---|

| ATP-Binding Cassette (ABC) Superfamily | Utilize ATP hydrolysis to actively transport substrates across cell membranes. frontiersin.org | An ABC transporter (FacT) confers resistance to a kirromycin-like antibiotic in the producer strain. nih.gov |

| General Efflux Systems | Contribute to intrinsic and multidrug resistance by exporting a wide range of antibiotics. nih.govnih.gov | Producers of kirromycin-type antibiotics are thought to use efflux systems for self-protection. asm.orgnih.gov |

Alterations in Bacterial Membrane Permeability Affecting Uptake

The bacterial cell envelope, particularly the outer membrane of Gram-negative bacteria, serves as a formidable barrier that antibiotics must cross to reach their intracellular targets. ubc.ca Bacteria can develop resistance by modifying the composition and structure of this envelope to reduce drug permeability. oup.com This can involve altering porin channels—proteins that form pores for hydrophilic molecules to pass through—or modifying the lipopolysaccharide (LPS) layer. oup.com

For mocimycin and the broader class of elfamycin antibiotics, membrane permeability is a critical factor determining their spectrum of activity. The intrinsic resistance of many standard bacterial strains, such as E. coli, to mocimycin in vivo is attributed to the impermeability of the cell membrane, even though their intracellular machinery (EF-Tu) is sensitive. pnas.org This suggests that inefficient uptake is a primary defense mechanism for many bacteria. oup.com

Studies have shown that some actinomycetes strains achieve natural resistance to kirromycin-type antibiotics through inefficient cellular uptake of the drugs. oup.com In laboratory settings, overcoming this membrane impermeability was a necessary step to successfully select for E. coli mutants that had resistance-conferring mutations in EF-Tu. nih.gov These findings underscore that for mocimycin, the ability to penetrate the bacterial cell is a key hurdle, and alterations that enhance this barrier function are a significant form of resistance.

Adaptive Resistance Strategies in Bacterial Populations

Adaptive resistance is a transient and reversible form of resistance that does not involve stable genetic mutations. omicsonline.org Instead, it arises from phenotypic changes in response to environmental cues, such as exposure to sub-lethal concentrations of an antibiotic. omicsonline.orgnih.gov This type of resistance can allow a bacterial population to survive an initial antibiotic challenge, providing a window of opportunity for the acquisition of more stable, genetically encoded resistance mechanisms. mdpi.com

The mechanisms underlying adaptive resistance often involve epigenetic modifications and stochastic variations in gene expression ("noise"), which can lead to heterogeneity within a bacterial population. nih.gov This heterogeneity ensures that a sub-population of cells may express traits, such as the transient overexpression of efflux pumps or reduced membrane permeability, that allow them to survive. nih.govnih.gov When the antibiotic pressure is removed, the population typically reverts to a susceptible state because these resistance mechanisms can impose a fitness cost. nih.gov

While specific studies detailing the adaptive resistance of bacterial populations to mocimycin through methods like serial passaging are not widely documented, the principles are broadly applicable. mdpi.com Given that efflux and permeability are known factors in mocimycin resistance, it is plausible that transient, adaptive changes in the expression of genes controlling these systems could allow bacteria to temporarily withstand the antibiotic. This adaptive response could be a crucial first step toward the development of high-level, stable resistance. mdpi.com

Preclinical Research on Overcoming Mocimycin Resistance

Overcoming bacterial resistance to antibiotics is a major goal of preclinical research. nih.gov Strategies include the development of new therapeutics, combination therapies that restore the efficacy of existing antibiotics, and the discovery of molecules that inhibit resistance mechanisms. researchgate.netembopress.org

In the context of mocimycin, several avenues of preclinical research have shown promise. One notable study investigated the synergistic effects of various compounds with antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). The research found that the amino acid valine exhibited a synergistic killing effect when combined with mocimycin. nih.gov Further investigation in the study with a different antibiotic suggested that valine may work by reprogramming bacterial metabolism to increase the proton motive force and enhance membrane permeability, thereby promoting drug uptake. nih.govnih.gov This suggests a potential strategy to overcome resistance mechanisms related to reduced drug entry.

Another area of research involves understanding the complex interactions between different resistance mutations. For instance, a specific kirromycin-resistant EF-Tu mutation (A375T) was found to reverse the phenotype of streptomycin-dependent E. coli mutants, making them independent of streptomycin. microbiologyresearch.orgnih.gov This finding highlights the intricate functional links within the ribosome and suggests that targeting one resistance pathway could have unexpected effects on others, potentially opening new therapeutic strategies. The development of efflux pump inhibitors (EPIs) is another general strategy that could theoretically be applied to resensitize bacteria to mocimycin, although specific EPIs for this purpose are not yet established. nih.govmdpi.com

Chemical Biology and Structure Activity Relationship Sar Studies

Structural Correlations with Related Natural Products

The structure of mocimycin is closely related to several other natural products produced by actinomycetes. These analogues share a common macrocyclic core but differ in specific substitutions, providing natural structural diversity that informs our understanding of their biological activity.

Mocimycin and aurodox (B605688) are structurally very similar and are often discussed interchangeably in the literature. The primary chemical distinction lies in the methylation of the pyridone ring. Aurodox contains an N-methylated 4-hydroxy-2-pyridone moiety, whereas this nitrogen is not methylated in mocimycin. This single methyl group difference is the final step in the biosynthesis of aurodox. Research has demonstrated that mocimycin can be chemically converted to aurodox through selective acylation, subsequent N-methylation at the pyridone nitrogen, and deprotection.

Further structural insights are gained by comparing mocimycin to dihydromocimycin and efrotomycin.

Efrotomycin: This antibiotic is a glycosidic derivative of aurodox. It shares the complete aurodox structure, including the N-methylated pyridone ring, but is further elaborated with a disaccharide. This sugar moiety, specifically 6-deoxy-4-O-(6-deoxy-2,4-di-O-methyl-α-L-mannopyranosyl)-3-O-methyl-β-D-allopyranose, is attached via a β-linkage to the hydroxyl group at C31 of the molecule's hexahydropyran substructure researchgate.net.

Table 1: Structural Comparison of Mocimycin and Related Elfamycins

| Compound | Core Structure | Pyridone Ring Moiety | Side Chain Feature | Glycosylation |

|---|---|---|---|---|

| Mocimycin | Elfamycin Core | 4-hydroxy-2-pyridone | Polyene | None |

| Aurodox | Elfamycin Core | N-methyl-4-hydroxy-2-pyridone | Polyene | None |

| Dihydromocimycin | Elfamycin Core | 4-hydroxy-2-pyridone | Reduced Polyene (one saturated C=C bond) | None |

| Efrotomycin | Elfamycin Core | N-methyl-4-hydroxy-2-pyridone | Polyene | Disaccharide at C31 |

Chemical Derivatization and Synthesis of Analogues

To probe the structure-activity relationships of mocimycin, various chemical derivatizations have been explored. A key study in this area focused on modifying both the pyridone moiety and the carboxylic acid part of the molecule, known as goldinonic acid after hydrolysis.

Researchers successfully converted mocimycin into various acylesters by selectively acylating the hydroxyl group of the 4-hydroxy-2-pyridone moiety. For instance, mono-O-acetylmocimycin was prepared, which demonstrated retained antibacterial and growth-promoting properties. Following this, N-methylation of these esters and subsequent removal of the protective acyl group yielded aurodox and its corresponding ester analogues.

Another route of derivatization involved modifications following the cleavage of the molecule. Treatment of aurodox with acetic acid cleaves the molecule to yield goldinamine. This intermediate was then used to prepare N-acylgoldinamines through direct N-acylation. These synthetic efforts were crucial in isolating the functional importance of different parts of the molecule.

Structure-Activity Relationship (SAR) Studies of Mocimycin and its Derivatives

SAR studies aim to correlate the chemical structure of a molecule with its biological activity. For mocimycin and its analogues, these studies have been pivotal in identifying the essential components for its antibacterial action.

The pharmacophore is the ensemble of steric and electronic features that is necessary for a molecule to interact with its specific biological target. Through the synthesis and testing of derivatives, key elements of the mocimycin pharmacophore have been identified.

The effect of specific structural changes on antibacterial potency provides a more detailed understanding of the SAR. While extensive quantitative data is limited in publicly available literature, qualitative findings from derivatization studies are highly informative.

O-Acylation of the Pyridone Ring: The synthesis of mono-O-acetylmocimycin and related aurodox esters resulted in compounds that retained both in vitro antibacterial activity and growth-promotion properties. This demonstrates that esterification of the pyridone hydroxyl group is a permissible modification that does not abrogate activity.

N-Alkylation of the Pyridone Ring: The natural analogue aurodox, which is N-methylated, is a potent antibiotic. This indicates that a small alkyl substitution on the pyridone nitrogen is well-tolerated and maintains high activity.

Modification of the Goldinonic Acid Moiety: In stark contrast, derivatives where the core goldinonic acid structure was cleaved and modified, such as N-acylgoldinamines, showed no significant antimicrobial or growth-promoting properties. This loss of activity highlights the critical role of the intact macrocyclic side chain in the molecule's mechanism of action.

These findings collectively suggest that the primary pharmacophore resides in the complex side chain responsible for binding to EF-Tu, while the pyridone "head" of the molecule can be modified to a certain extent without losing biological function.

Table 2: Summary of SAR Findings for Mocimycin Derivatives

| Modification Site | Type of Modification | Resulting Compound Class | Impact on Antibacterial Activity |

|---|---|---|---|

| Pyridone Hydroxyl Group | O-Acylation | O-Acylmocimycin / Aurodox Esters | Activity Retained |

| Pyridone Nitrogen | N-Methylation | Aurodox | Activity Retained |

| Cleavage and Re-ligation | N-Acylation of Goldinamine | N-Acylgoldinamines | Activity Lost |

Rational Design Principles for Novel Mocimycin Analogues

The rational design of new mocimycin analogues is a strategic approach aimed at enhancing their antibacterial efficacy, improving their pharmacokinetic properties, and overcoming potential resistance mechanisms. This process is guided by a deep understanding of the three-dimensional structure of the mocimycin-EF-Tu complex and the specific molecular interactions that govern this binding.

Key principles in the rational design of mocimycin analogues include:

Modification of the Pyridone Core: The dihydropyridone ring system is a crucial pharmacophore of mocimycin. Modifications to this core structure, such as the introduction of different substituents, can significantly impact the analogue's binding affinity for EF-Tu. The goal is to enhance interactions with key amino acid residues in the binding pocket of the target protein.

Introduction of Novel Functional Groups: The strategic addition of new functional groups to the mocimycin scaffold can lead to the formation of additional hydrogen bonds, electrostatic interactions, or van der Waals contacts with EF-Tu. These modifications are guided by computational modeling and a thorough analysis of the binding site topology.

Overcoming Resistance: A key driver for the design of novel analogues is to circumvent existing or potential resistance mechanisms. For instance, mutations in the tuf gene, which encodes EF-Tu, can lead to reduced affinity for mocimycin. Rationally designed analogues may be less susceptible to such mutations by establishing interactions with more conserved regions of the protein.

The process of rational design is iterative, involving cycles of computational design, chemical synthesis, and biological evaluation. This feedback loop allows for the continuous refinement of analogue structures to achieve the desired therapeutic profile.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of mocimycin, QSAR methodologies are employed to predict the antibacterial potency of newly designed analogues before their synthesis, thereby saving time and resources.

The development of a robust QSAR model for mocimycin analogues typically involves the following steps:

Data Set Compilation: A dataset of mocimycin analogues with their corresponding experimentally determined antibacterial activities (e.g., Minimum Inhibitory Concentration - MIC values) is assembled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each analogue in the dataset. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the developed QSAR model is rigorously validated using both internal and external validation techniques to ensure its reliability.

A well-validated QSAR model can be a powerful tool in the rational design process. It allows for the virtual screening of large libraries of potential mocimycin analogues and the prioritization of candidates with the highest predicted activity for synthesis and further testing.

Table 1: Key Molecular Descriptors in Mocimycin QSAR Models

| Descriptor Type | Description | Potential Impact on Activity |

| Electronic | Describes the distribution of electrons in the molecule (e.g., dipole moment, partial charges). | Influences electrostatic interactions with the target protein. |

| Steric | Relates to the size and shape of the molecule (e.g., molecular volume, surface area). | Determines the fit of the analogue within the binding pocket of EF-Tu. |

| Hydrophobic | Quantifies the water-repelling character of the molecule (e.g., logP). | Crucial for interactions with hydrophobic regions of the target. |

| Topological | Encodes information about the connectivity of atoms in the molecule. | Can reflect the overall shape and flexibility of the analogue. |

The integration of rational design principles with QSAR methodologies provides a synergistic approach to the discovery and development of novel mocimycin analogues with improved antibacterial properties. These computational strategies are instrumental in navigating the complex chemical space and accelerating the identification of promising new drug candidates.

Biosynthesis of Mocimycin Sodium

Producing Microorganisms: Streptomyces ramocissimus and Streptomyces collinus

The production of Mocimycin sodium has been primarily attributed to two species of the genus Streptomyces: Streptomyces ramocissimus and Streptomyces collinus. These Gram-positive, filamentous bacteria are renowned for their ability to synthesize a wide array of secondary metabolites with diverse biological activities. S. collinus Tü 365, in particular, has been a key model organism for studying the biosynthesis of this antibiotic. Research has revealed that S. ramocissimus also possesses the genetic machinery for Mocimycin production and notably contains three distinct tuf genes, which encode the elongation factor Tu (EF-Tu), the molecular target of the antibiotic. One of these, tuf1, encodes the major, kirromycin-sensitive EF-Tu. asm.org

Proposed Biosynthetic Pathway Elucidation

The biosynthesis of this compound is a complex process orchestrated by a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system. This assembly line-like enzymatic machinery constructs the carbon skeleton of the molecule from simple precursor units, which is then further modified by a series of tailoring enzymes to yield the final bioactive compound. The elucidation of this pathway has been a subject of extensive research, revealing a unique interplay of different biosynthetic principles.

Identification of Precursor Molecules

The construction of the Mocimycin backbone relies on the incorporation of specific precursor molecules. Through isotopic labeling studies and genetic analyses, key building blocks have been identified. One of the crucial precursors is β-alanine , which forms the pyridone moiety of the Mocimycin molecule. nih.gov The biosynthesis of this non-proteinogenic amino acid is directly linked to the Mocimycin biosynthetic gene cluster through the enzyme aspartate-α-decarboxylase. nih.gov

The polyketide portion of Mocimycin is assembled from various short-chain carboxylic acid units. Among these, the unusual extender unit ethylmalonyl-CoA is incorporated to introduce an ethyl branch into the growing polyketide chain. uni-tuebingen.denih.gov The supply of this specific precursor is critical for the correct assembly of the Mocimycin scaffold. Other precursor units likely include malonyl-CoA and methylmalonyl-CoA, which are common building blocks in polyketide biosynthesis.

| Precursor Molecule | Role in Mocimycin Biosynthesis |

| β-Alanine | Forms the pyridone ring structure. |

| Ethylmalonyl-CoA | Serves as an extender unit to introduce an ethyl branch. |

| Malonyl-CoA | A common extender unit in polyketide synthesis. |

| Methylmalonyl-CoA | A common extender unit in polyketide synthesis. |

Characterization of Key Enzymatic Transformations

The assembly of the Mocimycin molecule involves a series of precisely controlled enzymatic reactions catalyzed by the PKS/NRPS megasynthase and subsequent tailoring enzymes.

Following the assembly of the initial polyketide-peptide hybrid, a series of tailoring reactions occur to yield the final Mocimycin structure. These modifications include hydroxylations and methylations, catalyzed by dedicated enzymes encoded within the biosynthetic gene cluster. Gene deletion and complementation studies have been instrumental in characterizing the function of these tailoring enzymes. For instance, the roles of a putative methyltransferase (KirM), two cytochrome P450 hydroxylases (KirOI and KirOII), and a dioxygenase (kirHVI) have been elucidated, demonstrating their involvement in the post-PKS modifications of the Mocimycin scaffold. researchgate.netdtu.dknih.gov

Genetic Basis of Biosynthesis

The complete set of instructions for this compound biosynthesis is encoded in a dedicated biosynthetic gene cluster (BGC) within the genome of the producing Streptomyces species.

Identification and Cloning of Biosynthetic Gene Clusters

In Streptomyces collinus Tü 365, the Mocimycin (kirromycin) biosynthetic gene cluster spans a genomic region of approximately 82 kilobases (kb) and comprises 26 distinct genes. uni-tuebingen.de A remarkable feature of the S. collinus Tü 365 genome is the presence of two identical copies of the kirromycin (B1673653) biosynthetic gene cluster located on the long terminal inverted repeats of its linear chromosome. oup.comoup.com This genetic redundancy has posed challenges in the genetic manipulation of this strain. The entire gene cluster has been successfully cloned from a cosmid library of S. collinus Tü 365. uni-tuebingen.de

Functional Characterization of Biosynthetic Genes

Specific genes have been identified for the supply of precursors, such as kirD, which encodes an aspartate-α-decarboxylase for β-alanine biosynthesis. nih.gov The gene kirN, a putative crotonyl-CoA reductase/carboxylase, is believed to be involved in providing the ethylmalonyl-CoA extender unit. researchgate.netdtu.dknih.gov

The function of several tailoring genes has also been confirmed. Deletion of kirM, kirHVI, kirOI, and kirOII resulted in the production of novel Mocimycin derivatives, allowing for the functional assignment of these enzymes in the tailoring steps of the biosynthesis. researchgate.netdtu.dknih.gov Furthermore, the gene kirP, encoding a phosphopantetheinyltransferase, is located within the cluster and is responsible for the activation of the ACP and peptidyl carrier protein (PCP) domains of the PKS/NRPS machinery. uni-tuebingen.de

| Gene | Proposed Function |

| kirAI-kirAVI | Polyketide Synthase (PKS) modules for backbone assembly |

| kirB | Non-Ribosomal Peptide Synthetase (NRPS) for β-alanine incorporation |

| kirCII | trans-Acyltransferase specific for ethylmalonyl-CoA |

| kirD | Aspartate-α-decarboxylase for β-alanine synthesis |

| kirN | Putative crotonyl-CoA reductase/carboxylase for ethylmalonyl-CoA supply |

| kirM | Putative Methyltransferase |

| kirOI, kirOII | Cytochrome P450 Hydroxylases |

| kirHVI | Dioxygenase |

| kirP | Phosphopantetheinyltransferase for PKS/NRPS activation |

Strategies for Engineered Biosynthesis and Yield Improvement

The industrial production of mocimycin, a key component of the moenomycin complex, is often hindered by the low titers produced by the native organism, Streptomyces ghanaensis. To overcome this limitation, various metabolic and genetic engineering strategies have been developed to enhance production yields. These approaches primarily focus on manipulating regulatory networks and improving the physiological characteristics of the producing strain for more efficient fermentation. mdpi.com

Genetic Manipulation of Regulatory Genes

The biosynthesis of moenomycins in S. ghanaensis is controlled by a complex network of regulatory genes, many of which are not located within the moenomycin biosynthetic gene cluster (moe). mdpi.com Targeting these global regulators has proven to be an effective strategy for increasing production.

Targeting the Pleiotropic Regulator AdpAgh: The AdpAgh protein is a crucial transcriptional activator that directly triggers the expression of key genes within the moe cluster. mdpi.com In many Streptomyces species, AdpA orthologs also bind to the origin of replication (oriC), inhibiting chromosome replication. mdpi.com Researchers have explored modifying the AdpAgh binding site within the oriC region of S. ghanaensis. This substitution was shown to drastically influence the growth characteristics and moenomycin production, suggesting that decoupling the regulation of biosynthesis from the control of primary metabolism and cell division can lead to improved yields. mdpi.com

Deletion of the wblA Gene: The wblA gene encodes a regulatory protein that often acts as a repressor of secondary metabolite biosynthesis in Streptomyces. mdpi.com Deletion of wblA has been shown to significantly affect antibiotic production in numerous species. mdpi.com Applying this strategy to S. ghanaensis represents a promising avenue for derepressing the moenomycin biosynthetic pathway and thereby increasing the final product titer. mdpi.com

Morphological Engineering for Improved Fermentation

The physical form of Streptomyces during submerged fermentation is a critical factor for industrial-scale production. mdpi.com Typically, these bacteria grow as dense pellets, which can lead to suboptimal growth and nutrient distribution, creating a bottleneck for high-yield production. mdpi.com

Genetic engineering approaches have been employed to alter the morphology of S. ghanaensis. For instance, the aforementioned manipulation of the AdpAgh binding site resulted in a strain exhibiting more dispersed mycelial growth. mdpi.com This change in morphology was associated with an accelerated growth rate and a shorter required fermentation time, which are highly beneficial characteristics for industrial processes. mdpi.com The dispersed growth pattern facilitates better nutrient and oxygen transfer, leading to increased accumulation of moenomycins. mdpi.com

Sequential Combination of Beneficial Modifications

A powerful strategy for strain improvement involves the sequential introduction and combination of multiple beneficial genetic changes. mdpi.com By building upon a successfully engineered strain, researchers can achieve cumulative enhancements in production. An initial modification, such as altering the oriC region to improve growth and production, can create a robust starting point for further engineering. mdpi.com Subsequent modifications, like the deletion of repressor genes such as wblA, can then be introduced into this improved background to further boost yields. This iterative approach allows for the systematic construction of hyper-producing strains tailored for industrial applications. mdpi.com

The table below summarizes key genetic engineering strategies investigated for the improvement of moenomycin production in Streptomyces ghanaensis.

| Engineering Strategy | Target Gene/Region | Host Organism | Key Outcome |

| Regulatory Pathway Engineering | Substitution of AdpAgh binding site in oriC | Streptomyces ghanaensis | Altered growth morphology (dispersed), accelerated growth rate, and increased moenomycin accumulation. mdpi.com |

| Regulatory Pathway Engineering | Deletion of the wblA gene | Streptomyces ghanaensis | Proposed to drastically affect antibiotic biosynthesis, a common strategy for yield improvement. mdpi.com |

| Sequential Strain Engineering | Combining beneficial mutations (e.g., oriC substitution followed by other modifications) | Streptomyces ghanaensis | Aims for cumulative and drastic improvements in overall moenomycin titer. mdpi.com |

Advanced Analytical Methodologies in Mocimycin Sodium Research

Chromatographic Techniques for Isolation, Purification, and Quantification

Chromatographic methods are fundamental to the analysis of Mocimycin sodium, enabling the separation of the antibiotic from complex mixtures and its subsequent quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of polyether antibiotics like this compound. lcms.czlcms.cz Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. chromatographyonline.combioline.org.br This method allows for the separation of this compound from impurities and related compounds.

For the detection and quantification of polyether antibiotics that lack a strong chromophore, post-column derivatization techniques are often utilized. lcms.czchromatographyonline.compickeringlabs.com This involves reacting the analyte after it elutes from the HPLC column with a reagent to produce a colored or fluorescent derivative that can be easily detected. lcms.cz A common derivatization reagent is vanillin (B372448) in an acidic medium, which reacts with polyether antibiotics to form a product with maximum absorption around 520 nm. lcms.cz

The robustness of HPLC methods is demonstrated by their ability to achieve good linearity over a wide concentration range, with high accuracy and precision. bioline.org.bronlinescientificresearch.com For instance, a validated HPLC method for a similar compound showed excellent linearity with a correlation coefficient (r²) greater than 0.999. onlinescientificresearch.com

Table 1: Typical HPLC Parameters for Polyether Antibiotic Analysis

| Parameter | Condition | Source |

| Column | C18, 4.6 × 250 mm | chromatographyonline.com |

| Mobile Phase | Acetonitrile-water-glacial acetic acid (55:40:5 % v/v) | bioline.org.br |

| Flow Rate | 1.0 mL/min | chromatographyonline.combioline.org.br |

| Detection | UV-Vis (post-derivatization) or Fluorescence | lcms.czlcms.cz |

| Column Temperature | 40 °C | chromatographyonline.comonlinescientificresearch.com |

| Injection Volume | 10-50 µL | onlinescientificresearch.comresearchgate.net |

This table presents a generalized set of HPLC conditions. Specific parameters may be optimized for this compound analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer superior sensitivity and selectivity for the analysis of this compound, especially in complex biological matrices. researchgate.netnih.gov This technique combines the separation power of HPLC with the mass-analyzing capability of mass spectrometry. nih.gov

In LC-MS analysis, after the components are separated by the LC system, they are ionized and their mass-to-charge ratios are measured. nih.gov This allows for the identification and quantification of this compound even at very low concentrations. LC-MS/MS adds another layer of specificity by fragmenting the initial ions and analyzing the resulting fragment ions, which provides structural information and reduces background interference. nih.gov

LC-MS methods have been successfully developed for the simultaneous determination of multiple antibiotic residues in various samples. researchgate.netshimadzu.comfrontiersin.org These methods are characterized by their high sensitivity, with low limits of detection (LOD) and quantification (LOQ). bioline.org.br

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for determining and confirming the intricate chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of organic molecules like this compound. nih.govresearchgate.net Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. researchgate.net Two-dimensional NMR techniques, such as ¹H-¹³C HSQC, are particularly valuable for establishing the connectivity between different parts of the molecule. researchgate.net

The structural studies of Mocimycin have relied on NMR to determine its complex structure, which was found to be identical to kirromycin (B1673653). drugfuture.com The complete structure, including the stereochemistry of its numerous chiral centers and the geometry of its double bonds, has been elucidated through extensive NMR analysis. cdnsciencepub.com

Mass Spectrometry (MS)

Mass Spectrometry (MS) is crucial for determining the molecular weight of this compound and for confirming its structure through fragmentation analysis. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule. nih.gov

In MS, the molecule is ionized, and the mass-to-charge ratio of the resulting ions is measured. ucd.ie For large molecules like Mocimycin, soft ionization techniques such as electrospray ionization (ESI) are often used to prevent extensive fragmentation and to observe the molecular ion. nih.gov The sodium salt of Mocimycin often forms sodium adducts [M+Na]⁺ in the mass spectrum. researchgate.net Tandem MS (MS/MS) experiments, where specific ions are selected and fragmented, provide valuable information about the structure of the molecule by analyzing the fragmentation patterns. nih.govresearchgate.net

Quantitative Analysis in Complex Biological Matrices (e.g., Fermentation Broths, In Vitro Assay Samples)

The quantification of this compound in complex biological matrices like fermentation broths presents a significant analytical challenge due to the presence of numerous interfering substances. mdpi.comlcms.cz

To accurately quantify this compound in such samples, a robust sample preparation method is essential to remove matrix components that can interfere with the analysis. researchgate.netsigmaaldrich.com Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed for sample cleanup and analyte enrichment. researchgate.netresearchgate.net

LC-MS/MS is the preferred method for quantitative analysis in these complex samples due to its high selectivity and sensitivity, which helps to minimize matrix effects. frontiersin.orgkcl.ac.uk The use of an internal standard is crucial for accurate quantification, as it helps to correct for variations in sample preparation and instrument response. researchgate.net

Recent advancements in high-throughput screening, such as Acoustic Ejection Mass Spectrometry (AEMS), allow for the rapid quantification of target compounds directly from minimally prepared samples like yeast fermentation broth, significantly speeding up the analysis process. sciex.com

Method Validation for Research Applications

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For research applications involving this compound, this typically involves high-performance liquid chromatography (HPLC) methods, often coupled with mass spectrometry (MS). The validation process is guided by international standards, such as the International Council for Harmonisation (ICH) guidelines, to ensure data integrity. mdpi.comscielo.br

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. biomedpharmajournal.org It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels:

Repeatability (Intra-day precision): The precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): The precision within-laboratory variations, such as different days, different analysts, or different equipment.

Accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. biomedpharmajournal.org It is often determined by performing recovery studies, where a known amount of pure this compound is added to a sample matrix, and the percentage of the analyte recovered is calculated. eafit.edu.co

The following table illustrates typical precision and accuracy data for a validated HPLC method for an antibiotic produced by Streptomyces.

| Quality Parameter | Acceptance Criteria | Illustrative Finding |

| Repeatability (Intra-day Precision) | RSD ≤ 2% | 0.85% |

| Intermediate Precision (Inter-day Precision) | RSD ≤ 3% | 1.52% |

| Accuracy (Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

This table is illustrative, based on typical validation data for similar compounds.

Linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. frontiersin.org This is determined by analyzing a series of dilutions of a this compound standard and plotting the analytical response versus the concentration. A linear relationship is typically confirmed by a high correlation coefficient (R²), usually ≥ 0.999. nih.gov

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these variations could include changes in the mobile phase composition, pH, flow rate, and column temperature. scielo.br

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, and instruments. mdpi.com

| Validation Parameter | Illustrative Test Variation | Acceptance Criteria |

| Linearity (Correlation Coefficient, R²) | N/A | R² ≥ 0.999 |

| Robustness | Mobile Phase Composition (±2%) | RSD of results ≤ 5% |

| Flow Rate (±0.1 mL/min) | RSD of results ≤ 5% | |

| Ruggedness | Different Analyst | RSD of results ≤ 5% |

| Different Instrument | RSD of results ≤ 5% |

This table is illustrative, based on typical validation data for similar compounds.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. nih.gov The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov These are critical for analyzing trace amounts of this compound or its biosynthetic intermediates. They are often calculated based on the signal-to-noise ratio (S/N), where the LOD is typically determined at an S/N ratio of 3:1 and the LOQ at 10:1. bham.ac.uk

| Parameter | Method | Illustrative Value |

| Limit of Detection (LOD) | Signal-to-Noise Ratio (3:1) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (10:1) | 0.15 µg/mL |

This table is illustrative, based on typical validation data for similar compounds.

Application of Analytical Methods in Biosynthetic Pathway Studies

Validated analytical methods, particularly HPLC and LC-MS, are indispensable tools for elucidating the biosynthetic pathway of complex natural products like Mocimycin (also known as Kirromycin). nih.gov The producer organism, Streptomyces collinus, synthesizes this antibiotic through a complex assembly line of enzymes, including polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). nih.gov

Analytical methods are applied in several key areas of biosynthetic research:

Precursor Feeding Studies: To identify the building blocks of the Mocimycin molecule, isotopically labeled precursors (e.g., [U-13C3, 15N]β-alanine) are fed to S. collinus cultures. nih.gov After incubation, the Mocimycin is extracted and analyzed by LC-MS and Nuclear Magnetic Resonance (NMR) to determine the location and extent of isotope incorporation, thereby confirming the precursor's role in the pathway. nih.gov

Gene Knockout and Complementation Analysis: Researchers create mutant strains of S. collinus by deleting specific genes within the Mocimycin biosynthetic gene cluster. nih.gov HPLC analysis of the culture extracts from these mutants can show the disappearance of Mocimycin and potentially the accumulation of a biosynthetic intermediate. researchgate.net This helps to assign a function to the deleted gene. For example, the analysis of a mutant could show a new peak in the chromatogram corresponding to a pathway intermediate, which can be isolated and its structure determined.

Enzyme Activity Assays: The function of specific enzymes in the pathway, such as the acyltransferase (AT) domain of the KirCII enzyme, can be characterized using LC-MS/MS. These assays can quantify the conversion of a substrate to a product, providing insights into the enzyme's efficiency and substrate specificity.

Metabolite Profiling: Advanced LC-HRMS (High-Resolution Mass Spectrometry) techniques are used to perform metabolomic analysis of S. collinus cultures. bham.ac.uk This allows for a broad-spectrum view of the metabolites produced, aiding in the identification of not only Mocimycin but also related analogues and potential new compounds, which is crucial for understanding the full biosynthetic potential of the strain. bham.ac.uk

The quantitative data generated from these validated analytical methods are essential for building a comprehensive model of the Mocimycin biosynthetic pathway, from the initial precursor molecules to the final complex antibiotic.

Future Directions and Emerging Research Avenues for Mocimycin Sodium

Exploration of Novel Biological Activities Beyond Antibacterial Properties

The investigation into the biological activities of mocimycin and related compounds has primarily centered on their antibacterial effects. However, the history of related natural products suggests potential for a wider range of applications.

Initial screenings of compounds structurally similar to mocimycin, such as those from the 4-hydory-pyridon-2-one class, included evaluations for antifungal activity. scite.ai For instance, the elfamycin enacyloxin IIa was identified through an antifungal screen and was found to be slightly active against fungi, though not against yeast. nih.gov Similarly, ilicicolin H, which shares the 4-hydroxy-2-pyridone core with mocimycin, is noted for its antifungal properties. scite.ai

These findings, although not directly implicating mocimycin in potent antifungal or other non-bacterial activities, open a valid avenue for future research. Systematic screening of mocimycin and its derivatives against a diverse panel of viruses, fungi, and parasites could uncover novel therapeutic applications. The diverse functions of its molecular target, EF-Tu, which has been found to play roles in the pathogenesis of various microbes, further supports the rationale for exploring these broader biological activities. frontiersin.org

Design and Development of Advanced Analogues with Enhanced Spectrum or Potency

A significant barrier to the clinical use of elfamycins like mocimycin has been their poor pharmacokinetic profiles and limited solubility. nih.gov Consequently, a major focus of current research is the design and synthesis of advanced analogues that overcome these limitations while enhancing antibacterial potency and spectrum.

Two primary strategies are being employed:

Screening for Natural Variants: Researchers continue to screen microbes for naturally produced elfamycin derivatives with improved properties. This approach led to the discovery of phenelfamycin G and H, which, however, demonstrated a very narrow spectrum of activity. nih.gov Another related elfamycin, factumycin, was found to be particularly effective against multidrug-resistant strains of Acinetobacter baumannii. nih.gov

Rational Drug Design and Synthetic Modification: This approach involves making targeted chemical changes to the core structure of elfamycins. A notable success in this area is LFF571, a derivative of the elfamycin GE2270 A. Scientists at Novartis introduced functional groups that dramatically increased the compound's solubility and ability to cross bacterial membranes. nih.gov This rationally designed analogue has successfully completed Phase 2 clinical trials, demonstrating the viability of this strategy. nih.govresearchgate.net Another improved derivative of GE2270 A, named NAI003, has also been developed through synthetic modifications. nih.gov

These efforts highlight a promising future for developing mocimycin analogues with clinically relevant properties. Structure-activity relationship (SAR) studies will be crucial in guiding the synthesis of new derivatives with optimized efficacy and pharmacological characteristics.

Table 1: Examples of Elfamycin Analogues and Their Advancements

| Compound/Analogue | Origin/Type | Key Advancement/Finding | Reference(s) |

|---|---|---|---|

| Factumycin | Natural Variant | Active against multi-drug resistant A. baumannii; potential for combination therapy. | nih.gov |

| Phenelfamycin G/H | Natural Variant | Novel derivatives with a narrow activity spectrum (e.g., Propionibacterium acnes). | nih.gov |

| LFF571 | Synthetic Derivative (of GE2270 A) | Increased solubility and membrane permeability; completed Phase 2 clinical trials. | nih.govresearchgate.net |

| NAI003 | Synthetic Derivative (of GE2270 A) | Improved derivative with strong activity against Propionibacterium acnes. | nih.gov |

| Aurodox (B605688) | Synthetic Derivative | N-methylated derivative of kirromycin (B1673653) used in research to study EF-Tu interaction. | mdpi.comacs.org |

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic and Resistance Research

The advent of "omics" technologies offers powerful tools to deepen our understanding of mocimycin's mechanism of action and the bacterial response to it.

Proteomics: This technology involves the large-scale study of proteins. By comparing the proteome (the entire set of proteins) of bacteria before and after treatment with mocimycin, researchers can gain a comprehensive view of the cellular response. nih.gov For example, using two-dimensional gel electrophoresis (2D-PAGE) followed by mass spectrometry, one could identify not only the direct target (EF-Tu) but also downstream effects, such as the upregulation of stress response proteins or changes in metabolic pathways. nih.govwjgnet.com This approach can validate the known mechanism and potentially uncover secondary effects or novel resistance strategies employed by the bacteria.

Metabolomics: This field focuses on the global study of metabolites within a cell or organism. nih.gov Bacterial metabolism is intricately linked with antibiotic resistance. universiteitleiden.nl Metabolomics can be used to analyze the metabolic shifts that occur when bacteria are exposed to mocimycin or when they develop resistance. nih.govuniversiteitleiden.nl Such studies might reveal that resistant strains have altered energy production pathways or cell envelope biosynthesis. universiteitleiden.nl This knowledge could lead to the discovery of new drug targets that, when inhibited, could re-sensitize resistant bacteria to mocimycin. nih.gov

The integration of transcriptomics (studying gene expression) with proteomics and metabolomics can provide a multi-layered, systems-biology understanding of mocimycin's impact, paving the way for more sophisticated therapeutic strategies. frontiersin.org

Strategies for Combating Antimicrobial Resistance via Mocimycin-based Approaches

Given the global crisis of antimicrobial resistance (AMR), a key area of research is developing strategies that can overcome or prevent resistance to mocimycin. nih.gov

Combination Therapy: Combining two or more antibiotics is a proven strategy to enhance efficacy and slow the development of resistance. nih.govelifesciences.org This approach is particularly promising for the elfamycin class. For example, in vitro studies have shown that the elfamycin factumycin can be used in combination with other antibiotics, such as penicillin G or daptomycin, to increase its activity against multi-drug resistant bacteria. nih.gov Future research will likely explore various combinations of mocimycin analogues with other antibiotic classes to identify synergistic interactions that can be used to treat challenging infections. frontiersin.org

Development of Adjuvant Compounds: An alternative to using multiple antibiotics is to combine an antibiotic with a non-antibiotic adjuvant that blocks a specific resistance mechanism. nih.gov While this is common for antibiotics degraded by enzymes (e.g., amoxicillin (B794) with the β-lactamase inhibitor clavulanic acid), it is more complex for mocimycin, where resistance typically arises from mutations in the target protein, EF-Tu. nih.govcore.ac.uk However, if resistance involves efflux pumps that remove the drug from the cell, an adjuvant that inhibits these pumps could restore mocimycin's effectiveness.

Overcoming Permeability Barriers: As demonstrated by the development of LFF571, chemical modifications that improve a drug's ability to enter the bacterial cell are a critical strategy. nih.gov Designing mocimycin analogues that can more effectively penetrate the complex cell walls of certain bacteria, especially Gram-negative pathogens, is a high priority for future research.

Leveraging Mocimycin as a Model Compound for Studying Ribosomal and EF-Tu Function

Beyond its therapeutic potential, mocimycin has proven to be an invaluable tool for basic scientific research, particularly for dissecting the mechanisms of protein synthesis. Its unique mode of action—binding to EF-Tu and locking it on the ribosome—allows researchers to "trap" and study a specific step in the translation elongation cycle. mcmaster.canih.gov

Key research applications include:

Structural Biology: Mocimycin (as kirromycin) has been instrumental in determining high-resolution structures of the ribosome. By using the antibiotic to stall the EF-Tu•GDP•tRNA complex on the ribosome, researchers were able to capture a snapshot of this transient state. nih.gov This led to a cryo-electron microscopy structure of the 70S ribosome complex of such high quality that it allowed for the visualization of all rRNA modifications for the first time. nih.govembopress.org

Biochemical Studies of EF-Tu: Mocimycin allows for the detailed study of the functions of EF-Tu. It has been used to investigate the GTPase activity of EF-Tu, both alone and in the presence of ribosomes. nih.gov

Understanding Protein Synthesis: The antibiotic helps clarify the complex interactions between EF-Tu, tRNA, and the ribosome during the decoding of mRNA. nih.gov By preventing the release of EF-Tu from the ribosome after GTP hydrolysis, it effectively halts the process, allowing for detailed kinetic and structural analysis. mcmaster.caembopress.org

Investigating Non-Canonical EF-Tu Functions: EF-Tu has roles beyond protein synthesis, including influencing bacterial cell shape through interactions with proteins like MreB. Mocimycin was used in studies to demonstrate that EF-Tu's role in translation is independent of its co-localization with MreB. nih.gov

As a well-characterized inhibitor, mocimycin will continue to be a standard tool for scientists studying the fundamental processes of bacterial translation and the diverse cellular roles of EF-Tu. frontiersin.orguri.edu

Q & A

Q. What are the key physicochemical properties of Mocimycin sodium, and how do they influence experimental design?

this compound’s molecular formula (C₄₃H₆₀N₂O₁₂), molecular weight (796.94 g/mol), and solubility profile (soluble in organic solvents like methanol and acetone, insoluble in water and acidic solutions) are critical for designing dissolution studies or formulation experiments . Stability data indicate that it remains intact at pH 3–12 for ≥4 hours in aqueous solutions, suggesting buffer selection must align with these parameters to avoid degradation during in vitro assays . Researchers should validate purity using HPLC or mass spectrometry, referencing its UV absorption maxima (233.5, 267, 291, 333 nm) for quantification .

Q. How can researchers optimize synthesis protocols for this compound derivatives?

Derivatization strategies (e.g., 1-methyl or 5,6-dihydro modifications) require careful solvent selection due to Mocimycin’s solubility constraints. For example, alkaline conditions may enhance solubility for reaction efficiency, while inert atmospheres could prevent oxidation during synthesis . Post-synthesis characterization should include chiral chromatography to confirm optical activity ([α]D²⁰ = -85°) and NMR to verify structural integrity .

Q. What in vitro models are suitable for preliminary antibacterial activity screening of this compound?

Use Gram-positive bacterial strains (e.g., Streptomyces spp.) in agar diffusion assays, given Mocimycin’s historical efficacy against similar targets. Minimum inhibitory concentration (MIC) tests should employ broth microdilution in pH-neutral media to maintain compound stability . Include positive controls (e.g., erythromycin) and account for solvent cytotoxicity by testing carrier agents (e.g., DMSO) at ≤1% v/v .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antibacterial efficacy data for this compound?

Conflicting results may arise from variability in bacterial strain susceptibility or experimental conditions (e.g., pH, temperature). Conduct a systematic review using PRISMA guidelines to identify confounding variables across studies . Meta-analyses should stratify data by strain type, inoculum size, and assay methodology. Replicate disputed experiments under standardized conditions, reporting detailed protocols (e.g., CLSI guidelines) to enhance reproducibility .

Q. What mechanistic studies elucidate this compound’s interaction with bacterial elongation factor Tu (EF-Tu)?

Employ cryo-EM or X-ray crystallography to resolve the Mocimycin-EF-Tu binding interface. Use isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) under physiological pH and ionic strength . Complementary molecular dynamics simulations can predict resistance mutations (e.g., EF-Tu conformational changes) and guide structure-activity relationship (SAR) studies for derivative design .

Q. How should in vivo pharmacokinetic studies of this compound be designed to address bioavailability limitations?

Administer the compound via intraperitoneal injection (LD₅₀ >1000 mg/kg in mice) and measure plasma concentrations using LC-MS/MS. Assess tissue distribution in organs with high bacterial load (e.g., liver, spleen) and evaluate metabolic stability via liver microsome assays . For oral bioavailability challenges, consider nanoformulations (e.g., liposomes) and validate efficacy in infection models (e.g., murine sepsis) with dose-ranging studies .

Q. What strategies mitigate bacterial resistance to this compound in longitudinal studies?

Combine Mocimycin with β-lactam antibiotics or efflux pump inhibitors to assess synergy via checkerboard assays. Serial passage experiments under sub-inhibitory concentrations can identify resistance mutations, which should be cross-validated with whole-genome sequencing and phenotypic susceptibility testing .

Methodological Guidance

Q. How to design a robust dose-response study for this compound in animal models?

- Sample size : Use power analysis (α=0.05, β=0.2) to determine group sizes, considering inter-individual variability .

- Dosing : Include a vehicle control and ≥3 dose levels (e.g., 10, 50, 100 mg/kg) based on LD₅₀ data .

- Endpoints : Measure bacterial load (CFU counts), inflammatory markers (e.g., IL-6), and histopathology .

Q. What statistical approaches are appropriate for analyzing heterogeneous datasets in Mocimycin research?

Apply mixed-effects models to account for nested variables (e.g., multiple experiments per batch). Use Fisher’s exact test for categorical outcomes (e.g., resistance incidence) and Kaplan-Meier survival analysis for time-to-event data . Pre-register analysis plans to reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |